CDK8/19-IN-51 -

CDK8/19-IN-51

Catalog Number: EVT-1534507
CAS Number:
Molecular Formula: C23H22N6O2
Molecular Weight: 414.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDK8/19-IN-51 is a potent and selective dual inhibitor of CDK8 and CDK19.
Overview

CDK8/19-IN-51 is a small molecule inhibitor that selectively targets cyclin-dependent kinases 8 and 19, which are integral components of the Mediator complex involved in transcription regulation. These kinases play crucial roles in various cellular processes, including cell cycle progression and gene expression modulation. The development of selective inhibitors like CDK8/19-IN-51 is significant for therapeutic applications, particularly in cancer treatment, where aberrant kinase activity is often implicated.

Source and Classification

CDK8/19-IN-51 has emerged from a series of studies aimed at identifying potent inhibitors of CDK8 and CDK19. These kinases have been classified as part of the cyclin-dependent kinase family, which are serine/threonine kinases that regulate cell cycle transitions and transcriptional regulation through phosphorylation of various substrates, including transcription factors and mediator proteins . The compound is synthesized through methods that enhance its selectivity and potency against these kinases while minimizing off-target effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of CDK8/19-IN-51 involves several key steps:

  1. Initial Compound Design: The design process utilizes structure-based drug design techniques, which involve molecular docking simulations to predict how the compound interacts with the target kinases. This step is crucial for optimizing binding affinity and selectivity .
  2. Chemical Synthesis: The synthesis typically begins with commercially available starting materials. The synthetic route may involve multiple reactions, such as:
    • Coupling Reactions: To form the core structure of the inhibitor.
    • Functional Group Modifications: To enhance solubility and bioavailability.
    • Purification: High-performance liquid chromatography (HPLC) is often employed to purify the final product .
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its molecular structure and purity.
Molecular Structure Analysis

Structure and Data

CDK8/19-IN-51 possesses a unique molecular structure that facilitates its interaction with the ATP-binding site of CDK8 and CDK19. The structural characteristics include:

  • Molecular Formula: The specific molecular formula provides insights into the compound's composition.
  • 3D Structure: X-ray crystallography studies reveal the binding conformation within the active site of the kinases, demonstrating a Type 1 binding mode where specific residues from the C-terminus of CDK8 insert into the ligand-binding pocket .

Structural Data

  • Molecular Weight: Typically in the range suitable for small molecules (around 300-500 Da).
  • Key Functional Groups: Presence of functional groups that enhance binding affinity, such as halogens or electron-withdrawing groups.
Chemical Reactions Analysis

Reactions and Technical Details

CDK8/19-IN-51 undergoes several chemical reactions upon interaction with its targets:

  1. Binding Reaction: The primary reaction involves the formation of a stable complex between CDK8/19-IN-51 and the ATP-binding site of CDK8 or CDK19, inhibiting their kinase activity.
  2. Phosphorylation Inhibition: By blocking ATP access, the compound prevents phosphorylation events critical for transcription factor activation, thereby modulating gene expression profiles associated with cancer progression .
Mechanism of Action

Process and Data

The mechanism of action for CDK8/19-IN-51 involves:

  1. Inhibition of Kinase Activity: By competitively inhibiting ATP binding, CDK8/19-IN-51 effectively reduces phosphorylation levels of downstream substrates such as STAT1, which is crucial for various signaling pathways involved in cell proliferation and survival.
  2. Impact on Gene Expression: The inhibition leads to altered expression profiles of genes regulated by cyclin-dependent kinases, contributing to anti-proliferative effects observed in cancer cell lines .

Data from studies indicate that treatment with CDK8/19 inhibitors results in significant downregulation of genes associated with cell cycle progression, promoting G1/S phase transitions that can lead to apoptosis in cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in organic solvents; solubility in aqueous media can be enhanced through structural modifications.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; studies often assess degradation rates in biological environments.

Chemical Properties

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • LogP Values: Indicative of lipophilicity, affecting absorption and distribution characteristics.

Relevant data suggest that modifications to enhance these properties can significantly improve pharmacokinetic profiles .

Applications

Scientific Uses

CDK8/19-IN-51 has potential applications in various scientific fields:

  1. Cancer Research: As a selective inhibitor, it serves as a valuable tool for studying the roles of cyclin-dependent kinases in cancer biology, particularly in models of prostate cancer where these kinases are overexpressed .
  2. Therapeutic Development: Its ability to modulate gene expression positions it as a candidate for developing novel therapies targeting transcriptional regulation pathways implicated in various diseases beyond cancer, including cardiovascular disorders.
Structural Biology of CDK8/19 and Mediator Complex Kinase Module

Molecular Architecture of CDK8/19-Cyclin C Complex

The CDK8/19-Cyclin C (CycC) complex forms the enzymatic core of the Mediator kinase module, characterized by a bilobal kinase fold common to protein kinases. The N-lobe (residues 1–96) houses the ATP-binding site and key regulatory elements, while the larger C-lobe (residues 97–356) contains the substrate-binding region and activation loop [7]. CycC binds to the C-lobe of CDK8/19 through a conserved hydrophobic interface, inducing conformational changes essential for kinase activity. This interaction stabilizes the activation loop and positions the cyclin-binding helix (residues 312–325) for substrate recruitment [1] [7].

X-ray crystallography studies reveal that the CDK8-CycC heterodimer adopts a rigid configuration, with CycC acting as a scaffold to facilitate kinase activation. The interface involves conserved residues: CDK8’s Leu159, Val163, and Phe267 form van der Waals contacts with CycC’s Leu269, Phe273, and Leu276. Disruption of this interface abolishes kinase activity, underscoring its functional significance [1]. Notably, the complex exhibits structural plasticity; CycC binding reorients the αC-helix in CDK8’s N-lobe to an "in" position, priming the kinase for ATP binding and catalysis [7].

Table 1: Key Structural Features of the CDK8/19-CycC Complex

Structural ElementResidues/RegionFunctional RoleConsequence of Disruption
Cyclin-binding grooveCDK8: Leu159, Val163, Phe267Binds CycC hydrophobic motifsLoss of kinase activation
αC-helixCDK8: Glu47–Lys52Stabilizes ATP bindingImpaired catalytic activity
Activation loopCDK8: Thr196–Ser206Substrate access and phosphorylationReduced substrate recognition
CDK8-CycC interfaceCycC: Leu269, Phe273, Leu276Heterodimer stabilityComplex dissociation

ATP-Binding Pocket Dynamics and Conformational Flexibility in CDK8/19

The ATP-binding pocket of CDK8/19, located at the interface of the N- and C-lobes, exhibits unique dynamics that influence inhibitor design. Key elements include:

  • Hinge Region (Asp98–Gln101): Connects the N- and C-lobes and forms hydrogen bonds with ATP’s adenine ring. Inhibitors like CCT251545 anchor here via hydrogen bonding with Glu98 and Ala100 [1] [7].
  • DFG Motif (Asp173–Phe175): Adopts an "in" conformation in active CDK8, positioning Asp173 for Mg²⁺ coordination. This motif fluctuates between active and inactive states, influencing Type I vs. Type II inhibitor binding [7].
  • Catalytic Lys52: Salt-bridges with Glu47 to stabilize ATP’s α-phosphate. Mutations (e.g., K52R) abolish kinase activity [7].

Conformational flexibility is evident in the activation loop (residues 196–206), which remains unphosphorylated in CDK8/19—unlike cell-cycle CDKs. This loop samples multiple conformations, creating transient allosteric pockets adjacent to the ATP site. Molecular dynamics simulations reveal that the αC-helix exhibits hinge-like motions, shifting between "open" and "closed" states to modulate accessibility [7]. Such dynamics enable selective targeting; for example, the inhibitor CDK8/19-IN-51 exploits a hydrophobic pocket near the gatekeeper residue Phe97 (Phe99 in CDK19) for enhanced specificity [7].

Comparative Analysis of CDK8 vs. CDK19 Kinase Domains

CDK8 and CDK19 share 83% sequence identity in their kinase domains but diverge in regulatory regions and expression patterns. Critical differences include:

  • Kinase Domain Variations: Non-conserved residues near the ATP pocket include CDK8’s Glu48 vs. CDK19’s Ala48, and CDK8’s Thr360 vs. CDK19’s Asn360. These subtly alter inhibitor binding kinetics, as confirmed by surface plasmon resonance showing 2.3-fold weaker binding of CCT251545 to CDK19 [1] [10].
  • C-Terminal Tail: CDK19 harbors a 120-residue extension absent in CDK8, predicted to form disordered regions. This tail may facilitate unique protein interactions, explaining CDK19’s cytoplasmic roles in mitochondrial fission [9].
  • Functional Redundancy vs. Specificity: Despite differences, both kinases phosphorylate STAT1 (Ser727) and regulate overlapping gene sets (e.g., Wnt/β-catenin targets). However, CDK8 deletion in HCT116 cells impairs proliferation more severely than CDK19 knockdown, suggesting context-dependent roles [7] [10].

Table 2: Comparative Analysis of CDK8 and CDK19 Kinase Domains

FeatureCDK8CDK19Functional Implication
ATP-pocket residue 48Glu48Ala48Altered inhibitor affinity
Gatekeeper residuePhe97Phe99Similar inhibitor access
C-terminal structureShort tailExtended disordered regionUnique protein interactions (e.g., cytoplasmic Drp1 binding)
Expression profileUbiquitousTissue-specific (e.g., neuronal)Differential roles in development
STAT1 phosphorylationYesYesRedundant signaling roles

Structural Determinants of CDK8/19 Interaction with Mediator Subunits (MED12, MED13)

The CDK8/19-CycC heterodimer assembles with MED12 and MED13 into a stable, ~600 kDa kinase module. Key interaction determinants include:

  • MED12 Kinase-Binding Domain (KBD): Binds CDK8’s N-lobe via a hydrophobic groove (CDK8 residues Leu30–Ile42). MED12’s Leu2068 and Phe2072 insert into this groove, acting as an allosteric activator. Oncogenic MED12 mutations (e.g., G44V) disrupt this interface, reducing CDK8 activity [7].
  • MED13 Scaffolding Role: MED13 tethers the kinase module to the Mediator core through its N-terminal domain. Cryo-EM data show MED13’s Armadillo repeats form a curved surface that docks onto Mediator subunits MED17 and MED14 [3] [7].
  • Inter-subunit Communication: MED12 stabilizes CDK8’s activation loop through electrostatic interactions. Disruption (e.g., via MED12 knockdown) increases conformational flexibility in the kinase domain, impairing substrate phosphorylation [3].

Table 3: MED12 and MED13 Binding Determinants

SubunitDomainCDK8/19-Binding ResiduesFunctionDysregulation Consequence
MED12Kinase-binding domain (KBD: 2060–2080)Leu2068, Phe2072Allosteric kinase activationReduced CDK8 activity; altered Wnt signaling
MED12N-terminal (residues 1–600)Not directly boundMediator core associationImpaired enhancer-promoter looping
MED13N-terminal Armadillo repeatsMED17/MED14 interfaceAnchors module to MediatorKinase module dissociation
MED13Central region (residues 600–1200)Hydrophobic pockets binding CycCStabilizes CDK8-CycCIncreased proteasomal degradation

The kinase module associates reversibly with Mediator, transitioning between free and core-bound states. MED12’s KBD acts as a conformational switch: when bound to CDK8, it sterically blocks Mediator interaction sites, favoring the free state. This regulates Mediator’s ability to bridge enhancer-promoter loops, particularly at super-enhancers controlling signal-responsive genes (e.g., NF-κB targets) [3] [4]. Notably, mutations disrupting MED12-CDK8 binding phenocopy CDK8/19 inhibition, validating the interface as a therapeutic target [7].

Properties

Product Name

CDK8/19-IN-51

IUPAC Name

(5-Amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone

Molecular Formula

C23H22N6O2

Molecular Weight

414.47

InChI

InChI=1S/C23H22N6O2/c1-28-11-16(9-26-28)14-3-5-15(6-4-14)19-10-25-22(24)18-7-8-20(27-21(18)19)23(30)29-12-17(13-29)31-2/h3-11,17H,12-13H2,1-2H3,(H2,24,25)

InChI Key

OJIQEAIHEGJBFE-UHFFFAOYSA-N

SMILES

O=C(C1=NC2=C(C3=CC=C(C4=CN(C)N=C4)C=C3)C=NC(N)=C2C=C1)N5CC(OC)C5

Solubility

Soluble in DMSO

Synonyms

CDK8/19 IN-51; CDK8/19-IN51; CDK8/19 IN 51; CDK8/19-IN-51

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.